

IUPAC nomenclature and synonyms for Recainam hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Recainam Hydrochloride*

Cat. No.: *B1220514*

[Get Quote](#)

An In-depth Technical Guide to Recainam Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recainam hydrochloride is an investigational Class I anti-arrhythmic agent that has been evaluated for its efficacy in the management of complex ventricular arrhythmias. As a phenylurea compound, its primary mechanism of action involves the blockade of voltage-gated sodium channels within cardiac myocytes. This guide provides a comprehensive overview of the IUPAC nomenclature, synonyms, chemical properties, and available experimental data for **Recainam hydrochloride**, intended to serve as a valuable resource for professionals in research and drug development.

IUPAC Nomenclature and Synonyms

A clear understanding of the chemical identity of a compound is fundamental. The following section details the formal IUPAC name and various synonyms for **Recainam hydrochloride**.

IUPAC Name: 1-(2,6-dimethylphenyl)-3-(3-(isopropylamino)propyl)urea hydrochloride[1]

Synonyms:

- RECAINAM HCL[\[1\]](#)[\[2\]](#)
- WY-42,362 HCL[\[1\]](#)[\[2\]](#)
- 1-[3-(Isopropylamino)propyl]-3-(2,6-xylyl)urea monohydrochloride[\[2\]](#)
- UREA, N-(2,6-DIMETHYLPHENYL)-N'-(3-((1-METHYLETHYL)AMINO)PROPYL)-, MONOHYDROCHLORIDE[\[2\]](#)
- VANORM (Brand Name)[\[2\]](#)
- Recainamum[\[3\]](#)

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Recainam hydrochloride** is presented in the table below, providing essential data for experimental design and formulation.

Property	Value	Reference(s)
CAS Number	74752-07-1	[1] [4]
Molecular Formula	C ₁₅ H ₂₆ ClN ₃ O	[1] [4]
Molecular Weight	299.84 g/mol	[2]
Appearance	Solid	[1]
Purity	Research grade available	[1]
Solubility	Soluble in aqueous solutions	[1]
Storage Conditions	Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Should be stored in a dry, dark environment.	[1]

Pharmacokinetics

The pharmacokinetic profile of Recainam has been investigated in various species. The following tables summarize key pharmacokinetic parameters.

Table 1: Human Pharmacokinetic Parameters of Recainam

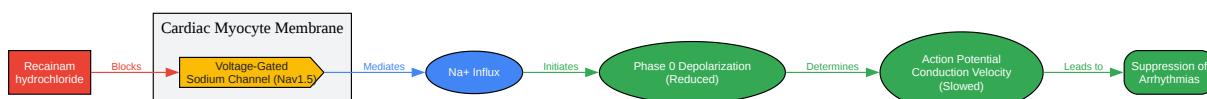

Parameter	Oral Administration	Intravenous Administration	Reference(s)
Mean Effective Dosage	300-600 mg every 8 hours	Loading dose: 0.1 mg/kg/min for 40 min; Maintenance: 0.02 mg/kg/min	[5][6]
Plasma Half-life (t _{1/2})	9.4 ± 4.1 hours	4.84 ± 0.46 hours	[4][6]
Mean Trough Plasma Concentration	1.83 µg/mL	-	[6]
Clearance (CL)	-	0.268 ± 0.057 L/hr/kg	[4]
Volume of Distribution (V _{dss})	-	1.3 ± 0.19 L/kg	[4]
Primary Route of Excretion	Renal (62% of oral clearance)	Renal and Non-renal	[4][6]

Table 2: Animal Pharmacokinetic Parameters of Recainam

Species	Bioavailability	Plasma Half-life (t _{1/2})	Primary Route of Excretion	Reference(s)
Rat	51%	1-5 hours	Feces	BenchChem
Dog	Virtually complete	1-5 hours	Urine	BenchChem
Rhesus Monkey	Virtually complete	1-5 hours	Urine	BenchChem

Mechanism of Action and Signaling Pathway

Recainam is classified as a Class I anti-arrhythmic agent, with its primary mechanism of action being the blockade of fast sodium channels (Nav1.5) in cardiac myocytes. This action reduces the maximum rate of depolarization of the action potential (phase 0), thereby slowing conduction velocity and increasing the effective refractory period of the myocardial tissue, which helps to suppress and prevent abnormal heart rhythms.

[Click to download full resolution via product page](#)

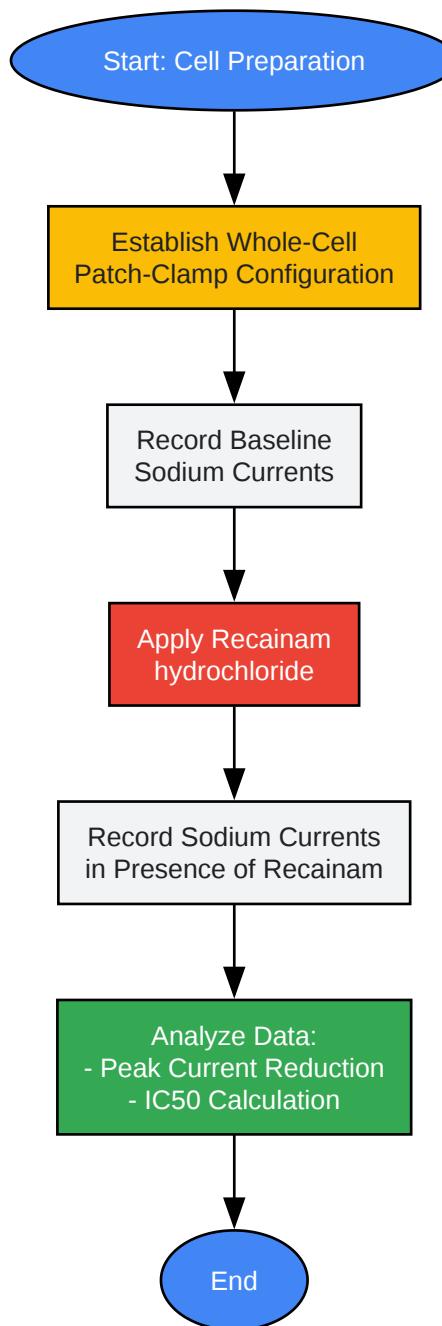
Simplified signaling pathway of **Recainam hydrochloride** in a cardiac myocyte.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of **Recainam hydrochloride**.

Electrophysiological Analysis using Patch-Clamp Technique

This protocol is designed to assess the effect of Recainam on voltage-gated sodium channels (Nav1.5) in isolated cardiomyocytes or a suitable heterologous expression system (e.g., HEK293 cells).


Materials:

- Isolated ventricular cardiomyocytes or HEK293 cells stably expressing Nav1.5.
- **Recainam hydrochloride** stock solution (e.g., 10 mM in DMSO).

- External (bath) solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.
- Internal (pipette) solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA, pH adjusted to 7.2 with CsOH.
- Patch-clamp amplifier and data acquisition system.
- Borosilicate glass pipettes (1-3 MΩ).

Procedure:

- Cell Preparation: Plate cells on glass coverslips 24-48 hours prior to the experiment.
- Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration with a giga-ohm seal (>1 GΩ).
- Voltage-Clamp Protocol:
 - Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure all sodium channels are in the resting state.
 - Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments for 50 ms) to elicit inward sodium currents.
- Data Acquisition (Baseline): Record the peak inward sodium currents at each voltage step.
- Drug Application: Perfusion the external solution containing the desired concentration of **Recainam hydrochloride**. Allow 3-5 minutes for equilibration.
- Data Acquisition (Post-Drug): Repeat the voltage-clamp protocol and record the sodium currents in the presence of Recainam.
- Data Analysis: Measure the peak inward sodium current before and after drug application. Calculate the percentage of block at each concentration to determine the IC₅₀ value.

[Click to download full resolution via product page](#)

Experimental workflow for patch-clamp analysis of **Recainam hydrochloride**.

Chronic Toxicity Study in Rodents (e.g., Rats)

This protocol provides a general framework for evaluating the long-term safety and toxicity profile of **Recainam hydrochloride**.

Materials:

- **Recainam hydrochloride** (purity and batch specified).
- Vehicle control (e.g., sterile water for injection).
- Sprague-Dawley rats (young adults, both sexes).

Procedure:

- Dose Selection and Grouping: Establish at least three dose groups (low, mid, high) and a vehicle control group. The high dose should aim to identify target organ toxicity, while the low dose should be a multiple of the anticipated clinical exposure. Each group should consist of an equal number of male and female animals (e.g., 20 per sex per group).
- Acclimatization: Acclimatize animals to the laboratory environment for at least one week before the study begins.
- Administration: Administer **Recainam hydrochloride** or vehicle orally (e.g., by gavage) once daily for the duration of the study (e.g., 6-12 months).
- In-life Monitoring:
 - Clinical Observations: Conduct detailed clinical observations daily.
 - Body Weight: Record individual body weights weekly for the first 13 weeks and monthly thereafter.
 - Food Consumption: Measure food consumption weekly.
 - Hematology and Clinical Chemistry: Collect blood samples at baseline and at regular intervals (e.g., 3, 6, and 12 months) for analysis.
- Terminal Procedures: At the end of the study, euthanize animals and perform a complete necropsy. Collect organs for weighing and tissues for histopathological examination.

Quantification of Recainam in Plasma using HPLC

This protocol outlines a general method for the determination of Recainam concentrations in plasma samples, which would require validation for this specific analyte.

Materials:

- High-Performance Liquid Chromatography (HPLC) system with UV or mass spectrometric detection.
- C18 reversed-phase column.
- Acetonitrile (HPLC grade).
- Water (HPLC grade).
- Formic acid or other suitable mobile phase modifier.
- Plasma samples.
- **Recainam hydrochloride** standard.

Procedure:

- Sample Preparation (Protein Precipitation):
 - To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard.
 - Vortex for 1 minute to precipitate proteins.
 - Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in 100 µL of mobile phase.
- HPLC Analysis:
 - Inject a portion of the reconstituted sample onto the HPLC system.

- Separate the analyte using a suitable gradient of mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
- Detect Recainam and the internal standard at the appropriate wavelength (for UV) or mass-to-charge ratio (for MS).

- Quantification:
 - Generate a calibration curve using known concentrations of Recainam standard.
 - Determine the concentration of Recainam in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Conclusion

Recainam hydrochloride is a potent Class I anti-arrhythmic agent with a well-defined mechanism of action centered on the blockade of cardiac sodium channels. The data and protocols presented in this guide offer a comprehensive technical resource for researchers and professionals involved in the study and development of this and similar compounds. Further investigation into its clinical efficacy and safety profile is warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Redbook 2000: IV.C.5.a. Chronic Toxicity Studies with Rodents | FDA [fda.gov]
- 4. diacomp.org [diacomp.org]
- 5. benchchem.com [benchchem.com]

- 6. HPLC analysis of creatinine in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [IUPAC nomenclature and synonyms for Recainam hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1220514#iupac-nomenclature-and-synonyms-for-recainam-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com